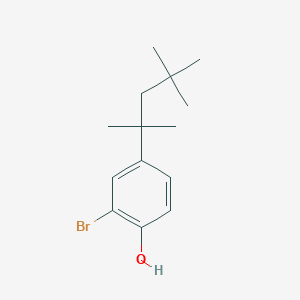

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol

Overview

Description

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound with the molecular formula C14H21BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a bulky 2,4,4-trimethylpentan-2-yl group at the fourth position of the phenol ring. This compound is known for its applications in various fields, including chemistry and industry.

Mechanism of Action

Target of Action

It is known that this compound is widely used as an antimicrobial and antifungal agent , suggesting that its targets may be structures or enzymes unique to microorganisms.

Mode of Action

As an antimicrobial and antifungal, it likely interacts with its targets to disrupt essential biological processes, leading to the death of the microorganisms

Biochemical Pathways

Given its antimicrobial and antifungal properties, it can be inferred that it interferes with pathways critical to the survival and reproduction of microorganisms .

Result of Action

The molecular and cellular effects of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol’s action are likely related to its antimicrobial and antifungal activities . It may cause damage to the cell wall or membrane, inhibit essential enzymes, or interfere with DNA replication in microorganisms, leading to their death.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the synthesis of spiroboronates . It interacts with various enzymes and proteins, facilitating the formation of stable complexes. The compound’s bromine atom and phenolic hydroxyl group are crucial for these interactions, allowing it to act as a ligand or a substrate in enzymatic reactions. For instance, it can interact with oxidoreductases and transferases, influencing their catalytic activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under inert atmosphere and room temperature . Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its long-term efficacy in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the bromination of 4-(2,4,4-trimethylpentan-2-yl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.

Reduction Reactions: Formation of the corresponding phenol without the bromine substituent.

Scientific Research Applications

Biological Applications

Antioxidant Activity

Recent studies have indicated that 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol exhibits significant antioxidant properties. This activity is crucial in pharmaceutical applications, particularly in developing drugs aimed at combating oxidative stress-related diseases. For instance, the compound has been evaluated for its ability to inhibit certain enzymes associated with oxidative damage, showcasing potential therapeutic benefits in conditions like cancer and neurodegenerative diseases .

Enzyme Inhibition Studies

Research has demonstrated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been tested against malate dehydrogenase (MDH) enzymes, showing promising results with IC50 values indicating effective inhibition at micromolar concentrations . Such properties make it a candidate for further development in drug formulations targeting metabolic disorders.

Industrial Applications

Polymer Additives

In industrial settings, this compound is utilized as an additive in polymer formulations. Its incorporation enhances the thermal stability and mechanical properties of polymers, making it suitable for applications in automotive and aerospace industries where material performance under stress is critical.

Coatings and Surface Treatments

This compound is also applied in the formulation of protective coatings. Its ability to provide chemical resistance and durability makes it an ideal candidate for use in coatings that require high-performance characteristics against environmental degradation .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound revealed its potential to scavenge free radicals effectively. The compound was tested alongside established antioxidants, demonstrating comparable or superior activity in certain assays.

Case Study 2: Polymer Enhancement

In a polymer research project, the addition of this compound to a polymer matrix significantly improved the material's resistance to thermal degradation during prolonged exposure to high temperatures. This enhancement was quantified through tensile strength tests before and after the incorporation of the compound.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-tert-butylphenol

- 2-Bromo-4-(1,1,3,3-tetramethylbutyl)phenol

- 2-Bromo-4-(2,4,4-trimethylpentyl)phenol

Uniqueness

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of the bulky 2,4,4-trimethylpentan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are desired, such as in the development of new antimicrobial agents or specialty chemicals.

Biological Activity

2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol, a compound with the molecular formula and CAS number 57835-35-5, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and anticancer properties, while providing detailed findings from various studies.

- Molecular Weight : 285.22 g/mol

- LogP : 4.87 (indicating lipophilicity)

- PSA (Polar Surface Area) : 20.23 Ų

The biological activity of this compound may be attributed to its interaction with specific enzymes. It has been suggested that compounds with similar structures can act as enzyme inhibitors, particularly targeting acetylcholinesterase and other key enzymes involved in cellular processes .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays:

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study investigated the antiproliferative effects of structurally related compounds on several cancer cell lines. The results indicated that derivatives of phenolic compounds could inhibit cell growth significantly at nanomolar concentrations .

- Table 1 summarizes the IC50 values for various compounds tested against different cancer cell lines.

Compound Cell Line IC50 (nM) Compound A HT-29 (Colon) 50 Compound B M21 (Melanoma) 75 Compound C MCF7 (Breast) 100 - Mechanism of Action :

- Angiogenesis Inhibition :

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various contexts:

Inhibition of MDH Enzymes

Research on dual inhibitors targeting malate dehydrogenase (MDH) revealed that modifications to the phenolic structure significantly affected inhibitory activity .

Table 2: Inhibition Potency Against MDH1 and MDH2

| Compound | MDH1 IC50 (μM) | MDH2 IC50 (μM) |

|---|---|---|

| Compound D | 0.78 | 1.38 |

| Compound E | 3.15 | 2.22 |

| Compound F | >5 | >5 |

These findings indicate that structural modifications can enhance or diminish the inhibitory effects on MDH enzymes, suggesting a structure-activity relationship (SAR) that needs further exploration.

Properties

IUPAC Name |

2-bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHJPFJMLYYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336583 | |

| Record name | 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57835-35-5 | |

| Record name | 2-Bromo-4-(2,4,4-trimethylpentan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(2,4,4-trimethylpent-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.